2-(2-Amino-1,2,3,4-tetrahydronaphthalen-2-yl)acetic acid hydrochloride
Overview
Description
2-(2-Amino-1,2,3,4-tetrahydronaphthalen-2-yl)acetic acid hydrochloride is a compound with a tetralin group combined with an amine .
Molecular Structure Analysis
The molecular structure of this compound consists of a tetralin group combined with an amine . The IUPAC name is 2-(2-amino-3,4-dihydro-1H-naphthalen-2-yl)acetic acid; hydrochloride . The InChI code is 1S/C12H15NO2.ClH/c13-12(8-11(14)15)6-5-9-3-1-2-4-10(9)7-12;/h1-4H,5-8,13H2,(H,14,15);1H .Physical And Chemical Properties Analysis
This compound appears as a powder . It has a molecular weight of 241.72 . The storage temperature is room temperature .Scientific Research Applications
Synthesis and Chemical Properties
Facile Synthesis Techniques : Researchers have developed efficient and facile procedures for the synthesis of compounds related to 2-(2-Amino-1,2,3,4-tetrahydronaphthalen-2-yl)acetic acid hydrochloride. For example, Huang et al. (2008) detailed a process for synthesizing 1-[2-(6,7-dimethyl-3,4-dihydronaphthalen-2-yl)ethyl]pyrrolidine hydrochloride, highlighting a one-step synthesis of a key intermediate closely related to the compound of interest (Huang, Yeh, & Wong, 2008).
Transformation of Functional Groups : The transformation of functional groups in closely related compounds has been a subject of interest, showing the versatility and potential applications of these compounds in various chemical syntheses (Huang, Yeh, & Wong, 2008).
Chemoenzymatic Routes to Cyclic α-Amino Acid Enantiomers : Li et al. (2011) explored the kinetic resolution of cyclic quaternary ethyl 1-amino-2,3-dihydro-1H-indene-1-carboxylates and analogues, including 2-amino-1,2,3,4-tetrahydronaphthalene, using Candida antarctica lipase B. This study demonstrates the enzymatic potential in synthesizing enantiomers of α-amino acids (Li, Rantapaju, & Kanerva, 2011).
Role in Synthesis of Bioactive Compounds : The synthesis of 1,2,3,4-tetrahydronaphthalen-1-amine derivatives, important intermediates for bioactive compounds, highlights the relevance of these compounds in pharmaceutical research (Men Wei-dong, 2013).
Applications in Drug Development and Biological Studies
Dopaminergic Drug Synthesis : Göksu et al. (2006) reported the synthesis of racemic 2-amino-1,2,3,4-tetrahydronaphthalene-5,6-diol, a compound relevant to dopaminergic drugs, indicating the potential use of these compounds in developing treatments for neurological disorders (Göksu, SeÇen, & Sütbeyaz, 2006).
Inhibition of Human Colonic Motility : A study by Bardou et al. (1998) investigated the role of beta3-adrenoceptor agonists, including compounds structurally related to 2-(2-Amino-1,2,3,4-tetrahydronaphthalen-2-yl)acetic acid hydrochloride, in modulating human colonic motility, suggesting a potential application in gastrointestinal therapies (Bardou et al., 1998).
Tumor Inhibitory and Antioxidant Activities : The synthesis and evaluation of derivatives of 2-substituted 5,6,7,8-tetrahydronaphthalene for tumor inhibitory and antioxidant activities have been explored, indicating the relevance of these compounds in cancer research and therapy (Hamdy et al., 2013).
Asymmetric Synthesis of Secondary Alcohols : Bellucci et al. (1997) utilized cis-1-amino-2-hydroxy-1,2,3,4-tetrahydronaphthalene as a chiral ligand in the catalytic reduction of ketones, demonstrating the compound's role in the asymmetric synthesis of secondary alcohols, a process important in medicinal chemistry (Bellucci et al., 1997).
Safety And Hazards
properties
IUPAC Name |
2-(2-amino-3,4-dihydro-1H-naphthalen-2-yl)acetic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2.ClH/c13-12(8-11(14)15)6-5-9-3-1-2-4-10(9)7-12;/h1-4H,5-8,13H2,(H,14,15);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPKGRCAAKULUDZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC2=CC=CC=C21)(CC(=O)O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Amino-1,2,3,4-tetrahydronaphthalen-2-yl)acetic acid hydrochloride | |
CAS RN |
1607266-94-3 | |
Record name | 2-(2-amino-1,2,3,4-tetrahydronaphthalen-2-yl)acetic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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